molecular formula C8H17NOS B14377729 2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate CAS No. 88585-02-8

2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate

Cat. No.: B14377729
CAS No.: 88585-02-8
M. Wt: 175.29 g/mol
InChI Key: GIXCRXCJBYPILZ-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate is a chemical compound with the molecular formula C8H17NOS It is known for its unique structure, which includes a thioamide group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate typically involves the reaction of 2-hydroxy-2-methylpropanethioamide with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The thioamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methylpropyl 2-oxo-2-methylpropanimidothioate.

    Reduction: Formation of 2-methylpropyl 2-hydroxy-2-methylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropanethioamide: Shares the thioamide group but lacks the isobutyl group.

    2-Methylpropyl 2-hydroxypropanoate: Contains a similar hydroxyl group but has an ester instead of a thioamide group.

Uniqueness

2-Methylpropyl 2-hydroxy-2-methylpropanimidothioate is unique due to the presence of both a thioamide and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

CAS No.

88585-02-8

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

2-methylpropyl 2-hydroxy-2-methylpropanimidothioate

InChI

InChI=1S/C8H17NOS/c1-6(2)5-11-7(9)8(3,4)10/h6,9-10H,5H2,1-4H3

InChI Key

GIXCRXCJBYPILZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC(=N)C(C)(C)O

Origin of Product

United States

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